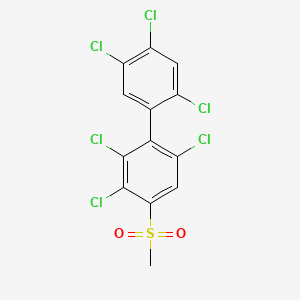

1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)-

Description

The compound 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)- is a polychlorinated biphenyl (PCB) derivative featuring six chlorine substituents and a methylsulfonyl (-SO₂CH₃) functional group. Its molecular formula is C₁₂H₅Cl₆O₂S, with a molecular weight of approximately 444.9 g/mol. The methylsulfonyl group distinguishes it from conventional PCBs, likely altering its polarity, stability, and environmental behavior.

Properties

IUPAC Name |

1,3,4-trichloro-5-methylsulfonyl-2-(2,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl6O2S/c1-22(20,21)10-4-9(17)11(13(19)12(10)18)5-2-7(15)8(16)3-6(5)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAUWQDQUNCYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151527 | |

| Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116806-76-9 | |

| Record name | 4-(Methylsulfonyl)-PCB 149 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116806-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116806769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Biphenyl Precursors

The initial step in preparing this compound typically involves the chlorination of biphenyl to introduce chlorine atoms at specific positions on the biphenyl rings. This is often achieved by electrophilic aromatic substitution using chlorinating agents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).

Selective Chlorination: The chlorination must be controlled to achieve hexachlorination at the 2,2',3,4',5',6-positions of the biphenyl structure. The reaction conditions (temperature, solvent, catalyst) are optimized to favor substitution at these positions without over-chlorination or formation of undesired isomers.

| Chlorinating Agent | Typical Conditions | Notes |

|---|---|---|

| Chlorine gas (Cl₂) | UV light or FeCl₃ catalyst, room temperature or slightly elevated | Common for aromatic chlorination |

| Sulfuryl chloride (SO₂Cl₂) | Heat, solvent such as CCl₄ or CH₂Cl₂ | More controlled chlorination possible |

This results in the formation of hexachlorinated biphenyl intermediates such as PCB-153 or PCB-155, which differ in chlorine substitution patterns on the biphenyl rings.

Introduction of the Methylsulfonyl Group via Sulfonation

The critical functionalization step is the introduction of the methylsulfonyl (-SO₂CH₃) group at the 4-position of the biphenyl ring. This is generally achieved through sulfonation reactions involving electrophilic aromatic substitution with sulfonylating agents.

-

Chlorosulfonylation: The hexachlorobiphenyl intermediate is treated with chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) to introduce a chlorosulfonyl (-SO₂Cl) group at the target aromatic position.

Hydrolysis and Methylation: The chlorosulfonyl intermediate is hydrolyzed and subsequently methylated to yield the methylsulfonyl substituent. Methylation can be performed using methyl iodide or dimethyl sulfate under basic conditions.

Key Synthetic Insight:

The choice of starting hexachlorobiphenyl is critical. For example, using PCB-155 (2,2',4,4',6,6'-hexachlorobiphenyl) as the precursor yields the desired sulfonated product efficiently, whereas PCB-153 leads to side products.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Chlorosulfonylation | Chlorosulfonic acid, controlled temperature | Formation of chlorosulfonyl intermediate |

| Hydrolysis & Methylation | Water, methyl iodide or dimethyl sulfate, base | Conversion to methylsulfonyl group |

Purification and Characterization

Following synthesis, purification is typically achieved by chromatographic techniques such as column chromatography or recrystallization to isolate the pure 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)- compound.

Analytical characterization involves:

- Mass Spectrometry (MS): Confirms molecular weight and substitution pattern.

- NMR Spectroscopy: Verifies the chemical environment of protons and carbons.

- High-Resolution Mass Spectrometry (HRMS): Used for precise determination of sulfonated PCB standards.

Summary Table of Preparation Steps

| Step Number | Process | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Chlorination | Cl₂ gas or SO₂Cl₂, catalyst, controlled temperature | Introduce hexachlorination on biphenyl rings |

| 2 | Chlorosulfonylation | Chlorosulfonic acid (ClSO₃H) | Add chlorosulfonyl group to aromatic ring |

| 3 | Hydrolysis | Water, controlled conditions | Convert chlorosulfonyl group to sulfonic acid intermediate |

| 4 | Methylation | Methyl iodide or dimethyl sulfate, base | Form methylsulfonyl substituent |

| 5 | Purification | Chromatography, recrystallization | Isolate pure target compound |

| 6 | Characterization | MS, NMR, HRMS | Confirm structure and purity |

Research Findings and Practical Considerations

Synthetic Challenges: The high degree of chlorination and the presence of multiple reactive sites require precise control of reaction conditions to avoid side reactions and isomer formation.

Starting Material Selection: The use of symmetrical hexachlorobiphenyls with chlorine atoms at all ortho positions (e.g., PCB-155) is advantageous for regioselective sulfonation, improving yield and purity of the methylsulfonyl product.

Environmental Relevance: The compound is related to sulfonated polychlorinated biphenyl metabolites found in environmental samples, necessitating pure standards for analytical and toxicological studies.

Alternative Methods: Some literature suggests oxidation of methylthio-substituted biphenyls to methylsulfonyl derivatives, but chlorosulfonylation followed by methylation remains the most direct and reliable synthetic route.

Chemical Reactions Analysis

1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-4-(methylsulfonyl)- undergoes various chemical reactions:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Scientific Research Applications

1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-4-(methylsulfonyl)- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studies have explored its potential effects on biological systems, particularly its interactions with enzymes and proteins.

Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-4-(methylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and sulfonyl group play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of enzymes, leading to changes in biochemical pathways .

Comparison with Similar Compounds

Chlorinated Biphenyls (PCBs)

PCBs are persistent organic pollutants with varying chlorine substitution patterns. Key comparisons include:

Key Findings :

- The methylsulfonyl group increases polarity, likely enhancing water solubility relative to non-functionalized PCBs, which could reduce bioaccumulation but increase mobility in aquatic environments .

Sulfur-Containing Biphenyl Derivatives

Methylsulfinyl Analogs

The compound 1,1'-Biphenyl-2,2',3,5,5',6-hexachloro-4-(methylsulfinyl)- (CAS 140202-94-4) shares a similar structure but replaces the sulfonyl group with a sulfinyl (-SOCH₃) group .

| Property | Target Compound (-SO₂CH₃) | Sulfinyl Analog (-SOCH₃) |

|---|---|---|

| Oxidation State | +6 (S) | +4 (S) |

| Stability | Higher | Moderate |

| Reactivity | Less nucleophilic | More reactive |

Implications : The sulfonyl group’s higher oxidation state confers greater chemical stability, making the target compound less prone to oxidative degradation compared to its sulfinyl counterpart .

Hydroxylated PCBs

Hydroxylated PCBs, such as 2,2',3,4',5,5'-Hexachloro-4-biphenylol (HMDB0244639), feature hydroxyl (-OH) groups instead of sulfonyl moieties .

| Property | Target Compound (-SO₂CH₃) | Hydroxylated PCB (-OH) |

|---|---|---|

| Solubility | Moderate (polar) | High (polar, H-bonding) |

| Toxicity | Unstudied | Endocrine disruption |

| Environmental Fate | Likely mobile in water | Rapid conjugation |

Insight : The hydroxyl group in biphenylols facilitates enzymatic conjugation (e.g., glucuronidation), whereas the sulfonyl group may resist metabolic processes, leading to prolonged environmental persistence .

Organometallic Biphenyl Compounds

Compounds like (4-amino-biphenyl)mercury(II) chloride (Compound A, ) incorporate metals (Hg, Te) into the biphenyl framework. These differ fundamentally from the target compound, as organometallics exhibit distinct reactivity, toxicity (e.g., neurotoxicity from Hg), and applications (e.g., catalysis) .

Biological Activity

1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)-, commonly referred to as PCB 149, is a member of the polychlorinated biphenyl (PCB) family. PCBs are synthetic organic compounds known for their environmental persistence and potential toxic effects on human health and ecosystems. This article explores the biological activity of PCB 149, focusing on its metabolic pathways, toxicological effects, and implications for human health.

- Molecular Formula : C13H6Cl6O2S

- Molecular Weight : 360.878 g/mol

- CAS Number : 38380-04-0

Metabolism and Toxicokinetics

PCB 149 undergoes biotransformation primarily through conjugation with glutathione (GSH), resulting in the formation of glutathione S-conjugates. These metabolites can be further processed into mercapturic acids via the mercapturate pathway. The enzymatic activity of glutathione S-transferases (GSTs) plays a crucial role in this detoxification process .

Pathways of Metabolism

- Glutathione Conjugation : PCB 149 is converted into GSH conjugates by GSTs.

- Mercapturate Formation : The GSH conjugates can be metabolized to mercapturic acids, which are excreted in urine.

- Bioactivation Potential : In certain conditions, these conjugates may undergo bioactivation, leading to the generation of reactive intermediates that can induce toxicity .

Toxicological Effects

Research indicates that PCB 149 exhibits various toxicological effects on mammalian systems:

- Endocrine Disruption : PCBs are known endocrine disruptors that can interfere with hormonal signaling pathways.

- Neurotoxicity : Exposure to PCBs has been associated with neurodevelopmental deficits in children and cognitive impairments in adults.

- Carcinogenicity : Some studies suggest a correlation between PCB exposure and increased cancer risk, particularly liver and breast cancers .

Case Studies and Epidemiological Evidence

Several epidemiological studies have linked PCB exposure to adverse health outcomes:

- Reproductive Health : A study found that maternal PCB exposure during pregnancy is associated with lower birth weights and developmental delays in infants.

- Immune Function : Research has shown that PCB exposure can impair immune responses, increasing susceptibility to infections .

- Longitudinal Studies : Long-term exposure assessments have demonstrated a significant association between PCB levels in blood and the incidence of liver disease among exposed populations .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-4-(methylsulfonyl)- in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are primary methods. GC-MS is ideal for separating chlorinated biphenyls due to their volatility, while HPLC coupled with UV or fluorescence detectors can resolve sulfonated derivatives. For non-target screening, high-resolution mass spectrometry (HRMS) is critical to distinguish this compound from structurally similar PCBs, such as PCB-149 (2,2',3,4',5',6-hexachlorobiphenyl) . Calibration standards should include positional isomers to avoid misidentification.

Q. What synthetic routes are available for synthesizing this compound, and what are their challenges?

- Methodological Answer : Synthesis typically involves chlorination of biphenyl followed by sulfonation. For example, chlorination using FeCl₃ or AlCl₃ as catalysts can introduce chlorine atoms at specific positions, while sulfonation is achieved via electrophilic substitution using methylsulfonyl chloride under controlled conditions . Key challenges include controlling regioselectivity to avoid undesired isomers and managing the reactivity of the methylsulfonyl group during purification.

Q. How does the methylsulfonyl substituent affect the compound’s solubility and stability compared to non-sulfonated PCBs?

- Methodological Answer : The methylsulfonyl group increases polarity, enhancing solubility in polar organic solvents (e.g., acetone, DMSO) compared to non-sulfonated PCBs. However, it may reduce thermal stability during GC analysis, necessitating derivatization or lower injection temperatures. Stability studies in aqueous environments should assess hydrolysis rates under varying pH conditions .

Advanced Research Questions

Q. What in vitro models are suitable for studying the endocrine-disrupting effects of this compound?

- Methodological Answer : Estrogen receptor (ER) and androgen receptor (AR) transactivation assays using human cell lines (e.g., MCF-7 or HepG2) are recommended. Dose-response studies should compare its activity to known endocrine disruptors like PCB-153. The compound’s classification as a Category I endocrine disruptor suggests prioritizing receptor-binding affinity and downstream gene expression analyses (e.g., qPCR for ER-responsive genes).

Q. How does the methylsulfonyl group influence the environmental persistence and bioaccumulation potential of this compound compared to traditional PCBs?

- Methodological Answer : The sulfone group may reduce bioaccumulation due to increased water solubility but enhance persistence in anaerobic environments where reductive dechlorination dominates. Comparative studies should measure half-lives in sediment-water systems and biota-sediment accumulation factors (BSAFs) using models like the OECD 305 guideline. Contrast with PCB-149, which lacks the sulfonyl group .

Q. What strategies can resolve data contradictions in toxicity studies between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from metabolic activation differences. Use hepatic microsomal fractions (e.g., S9 mix) to identify metabolites in vitro, then validate in vivo using rodent models. LC-HRMS can track metabolite formation, while computational toxicology (e.g., QSAR models) can predict reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.